molecular formula C17H17F3N2O4 B2704382 Methyl (E)-4-oxo-4-[4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl]but-2-enoate CAS No. 2411329-40-1

Methyl (E)-4-oxo-4-[4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl]but-2-enoate

Cat. No. B2704382
CAS RN: 2411329-40-1
M. Wt: 370.328
InChI Key: TYBMXVLQPIINIY-VOTSOKGWSA-N
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Description

“Methyl 4-(trifluoromethyl)benzoate” is an organic compound that is used as a building block in organic synthesis . It is an ester, and its reduction has been reported to be catalyzed by MoO2Cl2 .


Synthesis Analysis

While specific synthesis methods for “Methyl (E)-4-oxo-4-[4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl]but-2-enoate” were not found, a related compound, “Methyl 4-(trifluoromethyl)benzoate”, has been reported to undergo reduction catalyzed by MoO2Cl2 .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(trifluoromethyl)benzoate” is represented by the linear formula CF3C6H4CO2CH3 .


Chemical Reactions Analysis

The reduction of “Methyl 4-(trifluoromethyl)benzoate” has been reported to be catalyzed by MoO2Cl2 .


Physical And Chemical Properties Analysis

“Methyl 4-(trifluoromethyl)benzoate” is a liquid at room temperature. It has a refractive index of 1.451 (lit.), a boiling point of 94-95 °C/21 mmHg (lit.), a melting point of 13-14 °C (lit.), and a density of 1.268 g/mL at 25 °C (lit.) .

Safety And Hazards

“Methyl 4-(trifluoromethyl)benzoate” is classified as an eye irritant, skin irritant, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

methyl (E)-4-oxo-4-[4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O4/c1-26-15(24)7-6-14(23)21-8-10-22(11-9-21)16(25)12-2-4-13(5-3-12)17(18,19)20/h2-7H,8-11H2,1H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBMXVLQPIINIY-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (E)-4-oxo-4-[4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl]but-2-enoate

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